molecular formula C18H19FN4O B6454653 2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549034-55-9

2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454653
CAS No.: 2549034-55-9
M. Wt: 326.4 g/mol
InChI Key: UDAJVLWZHUXBSZ-UHFFFAOYSA-N
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Description

2-tert-Butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (TBFPI) is a small molecule that has been studied for its potential applications in a variety of scientific research fields. TBFPI has been found to have a wide range of biochemical and physiological effects, as well as potential advantages and limitations for lab experiments.

Scientific Research Applications

2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in a variety of scientific research fields, including drug discovery, biochemistry, and biophysics. It has been found to have potential applications in the study of enzyme inhibition, receptor binding, and signal transduction. It has also been used in the study of cell-cell communication and the regulation of gene expression.

Mechanism of Action

2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is known to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. It is also known to interact with the serotonin, dopamine, and norepinephrine receptors, as well as the G-protein coupled receptor, GPR109A.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. It has also been found to reduce the production of reactive oxygen species, as well as modulate the expression of genes involved in inflammation and cell death.

Advantages and Limitations for Lab Experiments

The use of 2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments has a number of advantages. It is a relatively small molecule, which makes it easier to synthesize and purify. It is also relatively stable, and can be stored for long periods of time without degrading. Additionally, it has been found to be non-toxic, and can be used in a wide range of experimental settings. However, it has been found to have a limited solubility in water, which can limit its use in certain experiments.

Future Directions

2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of potential future applications. It could be used in the development of new drugs and therapies for the treatment of inflammation and other diseases. It could also be used in the study of the biochemical and physiological effects of other molecules. Additionally, it could be used in the development of novel imaging techniques, such as fluorescence imaging, to study the structure and function of proteins and other molecules. Finally, it could be used in the development of new materials and technologies, such as nanomaterials and biosensors.

Synthesis Methods

2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is synthesized through a multi-step process involving the condensation of 5-fluoro-2-methylphenyl isocyanate and 1,2-bis(4-tert-butylphenyl)imidazole-6-carboxamide. The reaction is carried out in a microwave-assisted synthesis, followed by a purification step, to obtain the desired compound. The yield of the reaction is usually in the range of 50-60%, and the purity of the product is usually greater than 95%.

Properties

IUPAC Name

2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-11-5-6-12(19)9-14(11)20-17(24)13-7-8-16-21-15(18(2,3)4)10-23(16)22-13/h5-10H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAJVLWZHUXBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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